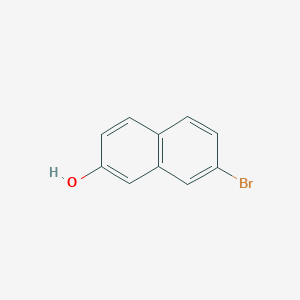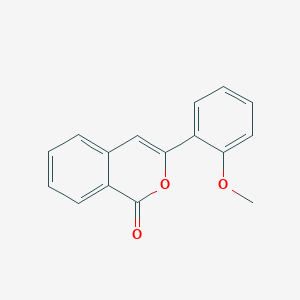
7-Bromonaphthalen-2-ol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 7-Bromonaphthalen-2-ol derivatives often involves palladium-catalyzed cross-coupling reactions. For example, oligo(naphthalene-2,3-diyl)s can be synthesized through the reaction of 2-naphthyl-zinc compounds with 2-bromonaphthalene derivatives, demonstrating the utility of palladium catalysis in forming complex naphthalene structures (Motomura et al., 2005). Furthermore, diaryl-2,3-allenyl ethers can be converted into highly functionalized 2-bromonaphthalenes through reactions with N-bromosuccinimide, showcasing the importance of the electronic effect on aryl groups for reaction selectivity (Wang et al., 2014).
Molecular Structure Analysis
The structural analysis of 7-Bromonaphthalen-2-ol derivatives reveals detailed information about their molecular configurations and interactions. For instance, the crystal structure of certain derivatives has been determined to exhibit weak C-H⋯π interactions, leading to infinite supramolecular one-dimensional ladder-like arrangements (Thanigaimani et al., 2015). These findings highlight the role of molecular structure in defining the properties and potential applications of these compounds.
Chemical Reactions and Properties
7-Bromonaphthalen-2-ol and its derivatives undergo various chemical reactions, including electrophilic cyclizations and bromination reactions. The electrophilic cyclization of diaryl-2,3-allenyl ethers, leading to 2-bromonaphthalenes, illustrates the influence of substituents on reaction outcomes (Wang et al., 2014). Bromination of dihydroxynaphthalene derivatives produces dibromo derivatives, further demonstrating the versatility of these compounds in synthetic chemistry (Cooke et al., 1960).
Applications De Recherche Scientifique
Application 1: Electrophilic Bromination of Phenols
- Methods of Application: The bromination process uses a new I(III)-based reagent, the PIDA-AlBr3 system. The reaction is carried out in an oven-dried round bottom flask equipped with a magnetic stirrer bar. PIDA (diacetoxy)iodobenzene and acetonitrile are added to the flask at 25 °C .
- Results or Outcomes: The bromination process results in the production of brominated phenols and phenols-ethers .
Application 2: Organocatalysis
- Summary of the Application: 7-Bromonaphthalen-2-ol is an organocatalytic compound that can be used in the ring-opening of benzofurans and naphthols to produce valuable compounds .
- Results or Outcomes: The ring-opening of benzofurans and naphthols produces valuable compounds .
Application 3: Anticancer Activity
- Summary of the Application: 7-Bromonaphthalen-2-ol has been shown to react with human cancer cells, leading to cell death by inhibiting the production of proteins vital for cell division .
- Results or Outcomes: The compound reacts with human cancer cells, leading to cell death by inhibiting the production of proteins vital for cell division .
Application 4: Friedel–Crafts Alkylation
- Summary of the Application: 7-Bromonaphthalen-2-ol is used in the Friedel–Crafts alkylation of beta-naphthol with allylic alcohols . This procedure allows for selective a-alkylation of b-naphthol with a p-toluenesulfonic acid catalyst .
- Methods of Application: The reaction is carried out in a round bottom flask equipped with a magnetic stirrer bar . This transformation demonstrated functionalized naphthol synthesis under mild reaction conditions with high product yields .
- Results or Outcomes: The synthetic utility further proved the versatility of the allyl naphthol products . The reaction yield for this process is up to 96% .
Application 5: Protonation of Topoisomerases
- Summary of the Application: 7-Bromonaphthalen-2-ol has been shown to react with amines and protonate topoisomerases . Topoisomerases are enzymes that maintain the integrity of bacterial DNA .
- Results or Outcomes: The compound reacts with amines and protonates topoisomerases .
Application 6: Organic Synthesis and Pharmaceutical Intermediate
- Summary of the Application: 7-Bromonaphthalen-2-ol is used as an organic synthesis material and a pharmaceutical intermediate . It can be used in the synthesis of various organic compounds and in the production of certain pharmaceuticals .
- Results or Outcomes: The compound is used in the synthesis of various organic compounds and in the production of certain pharmaceuticals .
Safety And Hazards
Propriétés
IUPAC Name |
7-bromonaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSBGGRCEQOTNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00346657 | |
| Record name | 7-Bromonaphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00346657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromonaphthalen-2-ol | |
CAS RN |
116230-30-9 | |
| Record name | 7-Bromonaphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00346657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Bromo-2-naphthol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-[N-[2-Chloro-5-[4-(2,4-di-tert-pentylphenoxy)butyrylamino]phenyl]carbamoyl]-3,3-dimethyl-2-oxobutyl]-1H-benzotriazole-6-carboxylic acid phenyl ester](/img/structure/B55273.png)



![Furo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B55285.png)







![3-Methoxy-4-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B55300.png)
